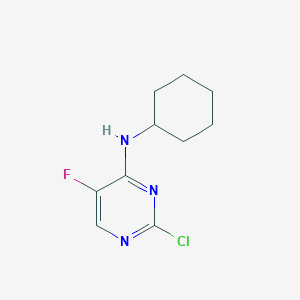

2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

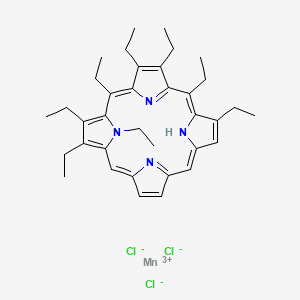

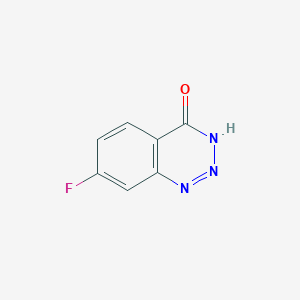

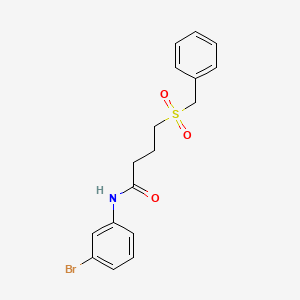

2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine is a chemical compound with the molecular formula C10H13ClFN3. It has a molecular weight of 229.68 . The compound is also known by other synonyms such as 2-chloro-N-cyclohexyl-5-fluoro-4-pyrimidinamine and N-(2-chloro-5-fluoro-4-pyrimidinyl)-N-cyclohexylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClFN3/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14,15) and the InChI key is GFWGJIJIONAZTJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.68 . It is recommended to be stored at a temperature of 28°C .科学的研究の応用

Kinase Inhibitors Synthesis : A study demonstrated the synthesis of 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors. These compounds, including derivatives of 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine, are explored for their anticancer properties (Wada et al., 2012).

SN(ANRORC) Mechanism in Amination : Research on the amination of halogenoaza-aromatics, including compounds similar to this compound, found that a significant portion of this reaction proceeds via a ring-opening SN(ANRORC) mechanism. This insight is valuable for understanding the chemical behavior of such compounds (Kroon & Plas, 2010).

Anti-HIV-1 Evaluation : A study on the synthesis of novel MC-1220 analogs, structurally related to this compound, revealed their potential as non-nucleoside reverse transcriptase inhibitors against HIV-1. This indicates a potential application in antiviral therapies (Loksha et al., 2016).

Transaminase Application : The study involving the immobilization of the amine transaminase from Vibrio fluvialis and its application in synthesizing compounds like this compound demonstrates the potential in pharmaceutical synthesis. This enzyme-based method provides a greener alternative to traditional chemical synthesis (Semproli et al., 2020).

Molecular Docking and Spectroscopy : A molecule structurally related to this compound, with antihypertensive properties, was analyzed using experimental and theoretical techniques. This research contributes to understanding the molecular behavior of similar compounds in pharmaceutical applications (Aayisha et al., 2019).

Synthesis of Potent Deoxycytidine Kinase Inhibitors : Another study described the practical synthesis of compounds structurally related to this compound, emphasizing their role as intermediates in producing deoxycytidine kinase inhibitors. These inhibitors have significant implications in cancer treatment (Zhang et al., 2009).

Pyrimidine Reactions and Aminolysis : Research on pyrimidine reactions, including the aminolysis of halogenopyrimidines, provides insights into the chemical behavior of compounds like this compound. Understanding these reactions is crucial for their application in pharmaceutical synthesis (Brown & Waring, 1974).

Vinylic Substitution of Halogenoethylenes : A study investigating the substitution of halogenoethylenes by aromatic amines provided insights into the reactivity and potential modifications of compounds like this compound. This research aids in understanding the molecular transformations these compounds can undergo (Rappoport & Ta-Shma, 1971).

特性

IUPAC Name |

2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN3/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWGJIJIONAZTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324625 |

Source

|

| Record name | 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49669206 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

28942-84-9 |

Source

|

| Record name | 2-chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2841209.png)

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2841218.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B2841219.png)

![1-[4-(tert-butyl)benzyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B2841224.png)

![5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841225.png)